1-Benzylamino-3-methoxy-propan-2-ol
Description
Contextualizing 1-Benzylamino-3-methoxy-propan-2-ol within Amino Alcohol Chemistry
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This dual functionality imparts a unique reactivity profile, allowing them to participate in a wide array of chemical transformations. fishersci.com They can act as chiral auxiliaries in asymmetric synthesis, serve as precursors to biologically active molecules, and function as ligands for metal catalysts. acs.orgnih.gov
This compound fits within the sub-category of 1,2-amino alcohols, where the amino and hydroxyl groups are attached to adjacent carbon atoms. This specific arrangement is a common structural motif found in numerous pharmaceutical compounds and natural products. acs.org The presence of the benzylamino group provides a site for further functionalization or can influence the stereochemical outcome of reactions, while the methoxy (B1213986) group can impact the compound's solubility and electronic properties. The synthesis of such chiral 1,2-amino alcohols is a key focus in organic synthesis, with methods like asymmetric transfer hydrogenation of α-amino ketones being developed to achieve high enantioselectivity. nih.gov
Significance of the Propan-2-ol Scaffold in Organic Synthesis
The propan-2-ol scaffold, a three-carbon chain with a hydroxyl group on the central carbon, is a fundamental and versatile building block in organic synthesis. youtube.com This structural unit is found in a vast number of molecules and provides a key reactive handle for constructing more complex molecular architectures. The hydroxyl group can be readily oxidized to a ketone, or it can participate in ether and ester formation.
The versatility of the propan-2-ol framework is further enhanced by the potential for stereochemistry at the second carbon. The synthesis of enantiomerically pure propan-2-ol derivatives is of great importance, as the stereochemistry of this unit can be crucial for the biological activity of the final target molecule. Various synthetic strategies, including the use of chiral catalysts and resolving agents, are employed to control the stereochemical outcome of reactions involving the propan-2-ol scaffold. taylorandfrancis.commdpi.com
Overview of Current Research Trajectories for this compound and Related Structures
Current research involving this compound and its analogs is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of more complex molecules, particularly those with potential biological activity. The amino and hydroxyl groups serve as convenient points for modification, allowing for the creation of a library of related compounds for screening purposes.
Research also focuses on the development of novel synthetic routes to access this compound and its derivatives with high efficiency and stereocontrol. This includes the exploration of new catalytic systems and reaction conditions. For instance, the synthesis of related amino alcohols has been achieved through the reaction of epoxides with amines, highlighting a common synthetic pathway for this class of compounds. nih.gov Furthermore, compounds with similar structural motifs, such as (R)-(+)-2-Amino-3-benzyloxy-1-propanol, are utilized as reagents in the synthesis of therapeutic agents, indicating the potential applications of such amino alcohols in medicinal chemistry. chemicalbook.com The incorporation of related diol moieties into polymers is also being explored to modify their physical properties for potential biomedical applications. researchgate.net
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 1-(benzylamino)-3-methoxy-propan-2-ol |
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 939793-07-4 chemcd.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(benzylamino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-14-9-11(13)8-12-7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
InChI Key |
RGOHKJXNUBPFJD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylamino 3 Methoxy Propan 2 Ol and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation in Propan-2-ol Derivatives
The introduction of the benzylamino group is a key step, which can be achieved through various methods that form a new carbon-nitrogen bond.
Reductive amination is a widely used method for forming amines from carbonyl compounds. In the context of synthesizing propan-2-ol derivatives, this typically involves the reaction of an appropriate ketone or aldehyde with benzylamine (B48309), followed by reduction of the in situ-formed imine. For instance, a common industrial method for producing related amino alcohols is the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium borohydride.
A related strategy, often termed the "borrowing hydrogen" methodology, involves the direct coupling of an alcohol with an amine. acs.org In this approach, a catalyst, often a transition metal complex, temporarily dehydrogenates an alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final amine product. acs.org For example, nickel catalysts have been shown to be effective for the N-alkylation of amines with alcohols. organic-chemistry.org The primary challenge in these reactions is controlling overalkylation, as the product primary or secondary amine can be more nucleophilic than the starting amine (e.g., ammonia), leading to the formation of tertiary amines as byproducts. acs.org
Another approach involves the reduction of a nitro-substituted precursor. For example, a process for preparing a related propan-2-ol derivative involves the Raney nickel-catalyzed reduction of a nitro compound, which can be performed with simultaneous or subsequent dimethylation. googleapis.com This highlights that a nitro group can serve as a precursor to the amine functionality, which is then alkylated.
Table 1: Reductive Amination Strategies for Amino Alcohol Synthesis
| Method | Precursors | Reagents/Catalysts | Key Features |
|---|---|---|---|
| Direct Reductive Amination | Ketone/Aldehyde + Amine | Sodium borohydride, etc. | Forms C-N bond via an imine intermediate. |
| Borrowing Hydrogen | Alcohol + Amine | Nickel or other transition metal catalysts | Atom-economic, but can lead to overalkylation. acs.orgorganic-chemistry.org |
| Nitro Compound Reduction | Nitroalkanol | Raney Nickel, H₂ | The nitro group serves as a masked amine functionality. googleapis.com |
Amine exchange reactions, where one amine displaces another, can also be employed. These are particularly relevant in the synthesis of Mannich bases, which are β-amino-ketones formed from an aldehyde, a primary or secondary amine, and a ketone. acs.org While not a direct route to 1-benzylamino-3-methoxy-propan-2-ol, the principles can be adapted.
More directly, the N-alkylation of amines with alcohols, such as the monobenzylation of aromatic amines with benzylic alcohols, can be achieved using catalysts like samarium(II) iodide under microwave conditions. organic-chemistry.org This method forms the desired N-benzyl bond directly. Copper-catalyzed three-component reactions of styrenes, alkyltrifluoroborates, and amines (including anilines) can also produce N-arylbenzylamines, demonstrating another route to form the N-benzyl linkage. nih.gov The regioselectivity of such reactions can be influenced by electronic effects of substituents on the amine. nih.gov
The "borrowing hydrogen" or "hydrogen autotransfer" process is a dominant modern method for the N-alkylation of amines with alcohols. acs.org Catalytic systems based on earth-abundant metals like cobalt and nickel are capable of mediating the mono-N-alkylation of various amines with alcohols, providing a direct and environmentally benign route to secondary amines like N-benzyl derivatives. organic-chemistry.org
Ring-Opening Reactions for the Propan-2-ol Backbone
A highly effective and common strategy for constructing the 1-amino-3-alkoxy-propan-2-ol scaffold involves the ring-opening of an epoxide. This method offers excellent control over regioselectivity and stereochemistry.
The reaction of an epoxide with an amine is a fundamental method for synthesizing β-amino alcohols. researchgate.netscielo.org.mx The key to synthesizing this compound via this route is the regioselective opening of a suitable epoxide, such as glycidyl (B131873) methyl ether (2-(methoxymethyl)oxirane), with benzylamine. The nucleophilic amine attacks one of the two electrophilic carbon atoms of the epoxide ring. researchgate.net
The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the terminal or the internal carbon of the epoxide) is influenced by several factors, including the nature of the epoxide, the amine, the catalyst, and the reaction conditions. scielo.org.mx
Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, where the nucleophile (amine) attacks the less sterically hindered carbon atom. researchgate.net For an epoxide like glycidyl methyl ether, this would lead to the desired 1-amino-3-methoxy-propan-2-ol structure.
Under acidic conditions , the epoxide oxygen is protonated, and the reaction may gain some SN1 character. The nucleophile may preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. scielo.org.mx
Various catalytic systems have been developed to enhance the efficiency and regioselectivity of this reaction, including metal-free protocols using acetic acid or silica-bonded S-sulfonic acid, which promote high yields and excellent regioselectivity under mild, often solvent-free, conditions. scielo.org.mxrsc.org The reaction of epoxides with amines is a key step in the synthesis of many biologically active compounds. researchgate.net
Table 2: Catalysts for Regioselective Ring-Opening of Epoxides with Amines
| Catalyst/Medium | Conditions | Key Advantage |
|---|---|---|
| None (Classical) | Protic solvents, elevated temperatures | Simple procedure. scielo.org.mx |
| Acetic Acid | Metal- and solvent-free | High yields and excellent regioselectivity. researchgate.netrsc.org |
| Silica-bonded S-sulfonic acid | Solvent-free, room temperature | Mild, efficient, and recyclable catalyst. scielo.org.mx |
| BF₃·OEt₂ | Aprotic solvent | Used for regioselective opening with nitrile nucleophiles. acs.org |
The key precursor for the ring-opening strategy is a glycidyl ether, specifically glycidyl methyl ether (also known as 1,2-epoxy-3-methoxypropane). smolecule.com Glycidyl ethers are versatile building blocks in organic synthesis due to their reactive epoxide ring. smolecule.comwikipedia.org
Glycidyl ethers are commonly synthesized by reacting an alcohol with epichlorohydrin (B41342) in the presence of a base. atamanchemicals.comgoogle.com For the synthesis of glycidyl methyl ether, methanol (B129727) would be the alcohol of choice. The reaction first forms a chlorohydrin intermediate, which is then dehydrochlorinated by the base to form the epoxide ring. atamanchemicals.com Another route involves the etherification of allyl alcohol followed by epoxidation of the allyl double bond. wikipedia.org The synthesis of 3-methoxy-1-propanol (B72126), a related structure, can be achieved by alkylating 1,3-propanediol (B51772) with methyl chloride. google.com
The use of glycidyl ethers is central to the synthesis of many compounds, including certain pharmaceuticals and methoxylated ether lipids. nih.govepo.org The reaction of a glycidyl ether with a nucleophile like benzylamine provides a direct and efficient pathway to the desired this compound structure.
Stereoselective Synthesis of Chiral this compound
The propan-2-ol backbone of the target molecule contains a chiral center at the C-2 position. For many applications, controlling the stereochemistry is crucial. Stereoselective synthesis can be achieved by using either a chiral starting material or a chiral catalyst.
One powerful strategy is to start with an enantiomerically pure epoxide. The SN2 ring-opening of a chiral epoxide with an amine proceeds with an inversion of configuration at the carbon atom being attacked. researchgate.net Therefore, by starting with enantiopure (R)- or (S)-glycidyl methyl ether, one can synthesize the corresponding (S)- or (R)-1-benzylamino-3-methoxy-propan-2-ol, respectively.
Enantiopure epoxides can be obtained through various methods, including the asymmetric epoxidation of allylic alcohols or through kinetic resolution. Hydrolytic kinetic resolution, for example, uses chiral catalysts like the Jacobsen (S,S)-Co(III)salen catalyst to selectively hydrolyze one enantiomer from a racemic mixture of a terminal epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov Asymmetric synthesis of related amino alcohols has also been achieved using chiral catalysts or chiral auxiliaries to guide the stereochemical outcome of the key bond-forming step. The transformation of enantiopure amino epoxides is a known route to obtain enantiopure diaminoalkanols, demonstrating the principle of transferring stereochemistry from an epoxide starting material to the final product. acs.org
Asymmetric Synthesis Techniques for Optically Active Amino Alcohols
Asymmetric synthesis is a powerful strategy for accessing enantiomerically pure compounds. For chiral amino alcohols, this often involves the stereoselective addition of a nucleophile to a prochiral substrate or the asymmetric functionalization of a starting material. While a direct asymmetric synthesis for this compound is not extensively detailed in readily available literature, general methods for analogous structures provide a clear blueprint.
One prominent technique is the asymmetric α-arylation of benzylamines. A transition-metal-free approach allows for the enantioselective synthesis of α,α-diarylmethylamines through the asymmetric lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base. This generates a benzyllithium (B8763671) species that undergoes a stereospecific intramolecular nucleophilic aromatic substitution to yield the desired product in high enantiomeric excess (up to >99% ee) bris.ac.uknih.gov.
Another advanced method involves Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. This C(sp²)-C(sp³) cross-coupling, utilizing bi-oxazoline (BiOX) ligands, provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity nih.gov. Such methodologies could potentially be adapted for the synthesis of this compound by employing appropriate precursors.
The table below summarizes key aspects of these asymmetric synthesis techniques applicable to the synthesis of chiral amino alcohol derivatives.
| Technique | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) | Reference |
| Asymmetric α-Arylation | Chiral Lithium Amide Base | Transition-metal-free intramolecular SNAr | Up to >99% | bris.ac.uknih.gov |
| Ni/Photoredox Dual Catalysis | NiCl₂·dme / Ir photocatalyst / BiOX ligand | Asymmetric C(sp²)-C(sp³) cross-coupling | Good to excellent | nih.gov |
Chiral Pool Approaches and Auxiliary-Mediated Syntheses
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid D-serine is an ideal starting point. The synthesis of the direct precursor, (R)-2-amino-N-benzyl-3-methoxypropanamide, from D-serine is well-documented in patent literature concerning the preparation of Lacosamide, a related pharmaceutical google.comgoogle.comepo.org.
The general synthetic sequence from D-serine involves several key steps:
N-protection: The amino group of D-serine is protected, often with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions epo.org.
O-methylation: The hydroxyl group of the N-protected serine is methylated. This can be achieved using reagents like methyl iodide in the presence of a base epo.org.
Amide Coupling: The carboxylic acid moiety of the protected and methylated serine is then coupled with benzylamine to form the corresponding amide epo.org.
Deprotection: Finally, the N-protecting group is removed to yield (R)-2-amino-N-benzyl-3-methoxypropanamide epo.org.
This amide is the immediate precursor to the target alcohol, which can be obtained through reduction of the amide functionality.
The following table outlines a typical reaction sequence starting from D-serine.
| Step | Reaction | Reagents | Key Intermediate | Reference |
| 1 | N-Boc Protection | Boc-anhydride, NaOH, H₂O | N-Boc-D-serine | epo.org |
| 2 | O-Methylation & Amide Coupling | Isobutyl chloroformate, N-methylmorpholine, Benzylamine | (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | epo.org |
| 3 | N-Deprotection | Hydrochloric acid | (2R)-2-amino-N-benzyl-3-methoxy-propanamide | epo.org |
Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. For instance, chiral oxazolidinones can be used for the diastereoselective alkylation of precursors to chiral amino acids, which can then be converted to the desired amino alcohols usm.edu.
Enantioselective Reduction of Precursors to Chiral Amino Alcohols
The final step in many syntheses of chiral amino alcohols is the enantioselective or diastereoselective reduction of a carbonyl or amide group. To obtain this compound from its amide precursor, (R)-2-amino-N-benzyl-3-methoxypropanamide, a reduction of the amide is required. While specific conditions for this exact transformation are not detailed in the surveyed literature, standard reducing agents can be employed.
For the reduction of amides to alcohols, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure high yields.
More broadly, the enantioselective reduction of prochiral ketones is a widely used method for producing chiral alcohols. For example, the synthesis of carvedilol, a β-blocker with a similar aminopropanol (B1366323) structure, involves the opening of an oxirane ring by an amine tsijournals.com. The enantioselective reduction of a ketone precursor to a chiral halohydrin, which can then be converted to an epoxide and subsequently an amino alcohol, is another established route rug.nl.
The table below highlights common reducing agents for the synthesis of amino alcohols.
| Precursor Type | Reducing Agent | Product | General Applicability | Reference |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine/Alcohol | Standard organic transformation | evitachem.com |
| Ketone (prochiral) | Chiral reducing agents (e.g., CBS catalyst with borane) | Chiral Alcohol | Asymmetric synthesis | General Knowledge |
| α-Azido Ketone | Sodium Borohydride (NaBH₄) | Azido Alcohol | Precursor to amino alcohol | General Knowledge |
Chemical Reactivity and Derivatization of 1 Benzylamino 3 Methoxy Propan 2 Ol
Reactions Involving the Hydroxyl Functionality of the Propan-2-ol Moiety
The secondary hydroxyl group (-OH) on the propan-2-ol backbone is a key site for reactions such as oxidation and esterification.
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1-benzylamino-3-methoxy-propan-2-one. This transformation requires the use of specific oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromic acid (H₂CrO₄), often generated from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, or pyridinium chlorochromate (PCC). libretexts.orgbritannica.comlibretexts.org The reaction generally involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbon bearing the hydroxyl group. libretexts.org Tertiary alcohols, lacking a hydrogen on the carbinol carbon, are resistant to this type of oxidation. libretexts.org
Esterification: Esterification of the hydroxyl group can be achieved by reacting 1-benzylamino-3-methoxy-propan-2-ol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. nih.gov This reaction is typically performed in the presence of a base or an acid catalyst. For instance, reaction with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine would yield the corresponding ester. nih.govnih.gov Direct esterification with a carboxylic acid is also possible, often catalyzed by a strong acid to protonate the carboxylic acid, making it more electrophilic. Alternatively, metal-free oxidative esterification using oxygen as the oxidant has been reported for various alcohols. nih.gov
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Chromic Acid (H₂CrO₄) or PCC | 1-Benzylamino-3-methoxy-propan-2-one |
| Esterification | Acyl Chloride (R-COCl) / Pyridine | 1-Benzylamino-3-methoxy-propan-2-yl ester |
| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | 1-Benzylamino-3-methoxy-propan-2-yl ester |
Transformations at the Secondary Amine Group
The secondary amine is a nucleophilic center and can undergo various reactions, including alkylation, acylation, and substitution, to produce a range of derivatives.
Alkylation: The nitrogen atom of the secondary amine can be alkylated with alkyl halides. However, direct alkylation can sometimes lead to a mixture of products and the formation of quaternary ammonium salts due to the product amine competing with the starting material. libretexts.orgmasterorganicchemistry.com More controlled N-alkylation can be achieved through specific synthetic strategies. For instance, amines can be made to react with epoxides or undergo reductive amination.
Acylation: The secondary amine reacts readily with acyl chlorides or acid anhydrides to form N-substituted amides. libretexts.org This reaction is generally rapid and efficient, often carried out in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org
Substitution: The benzylamino group itself can be a substituent in more complex syntheses. For example, in a related synthesis, an N-benzyl amine is first reacted with epichlorohydrin (B41342), leading to an intermediate that can then undergo further substitution reactions.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| Acylation | Acyl Chloride (R-COCl) | N,N-Disubstituted Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Modifications of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding alcohol. This process is known as demethylation.
Ether Cleavage: The cleavage of aryl methyl ethers is a well-established transformation, but cleaving aliphatic methyl ethers requires potent reagents. chem-station.com Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose. chem-station.com The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Other reagents used for demethylation include strong Brønsted acids like hydrobromic acid (HBr) at high temperatures or nucleophilic reagents like alkyl thiols under basic conditions. chem-station.com Given the presence of other sensitive functional groups in this compound, the choice of reagent would be critical to ensure selectivity. nih.gov
| Reaction Type | Common Reagents | Product |
|---|---|---|
| Demethylation (Ether Cleavage) | Boron Tribromide (BBr₃) | 1-(Benzylamino)propane-2,3-diol |
| Demethylation (Ether Cleavage) | Hydrobromic Acid (HBr, 47%) | 1-(Benzylamino)propane-2,3-diol |
Functionalization of the Benzyl (B1604629) Moiety
The benzyl group offers two main sites for chemical modification: the benzylic C-N bond and the aromatic ring.
Debenzylation: The N-benzyl group is a common protecting group for amines because it can be readily removed by catalytic hydrogenation. acs.org This reaction, known as debenzylation, involves treating the compound with hydrogen gas (H₂) or a hydrogen source like ammonium formate in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). mdma.chnih.gov This process cleaves the C-N bond, yielding the debenzylated primary amine (1-amino-3-methoxy-propan-2-ol) and toluene. The use of specific catalysts like Pearlman's catalyst (Pd(OH)₂/C) can offer selectivity, for instance, removing an N-benzyl group in the presence of an O-benzyl ether. tandfonline.com
Aromatic Ring Substitution: The benzene ring of the benzyl group can theoretically undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These reactions would introduce substituents onto the aromatic ring. The benzylamino-propanol substituent would act as an activating, ortho-, para-directing group. However, the reaction conditions for many electrophilic aromatic substitutions (e.g., strong acids) could be incompatible with the other functional groups in the molecule, potentially leading to side reactions or degradation.
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Debenzylation | H₂, Pd/C | 1-Amino-3-methoxy-propan-2-ol |
| N-Debenzylation | Ammonium Formate, Pd/C | 1-Amino-3-methoxy-propan-2-ol |
| Aromatic Nitration (Theoretical) | HNO₃, H₂SO₄ | 1-(Nitrobenzylamino)-3-methoxy-propan-2-ol |
Advanced Spectroscopic Characterization of 1 Benzylamino 3 Methoxy Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules like 1-Benzylamino-3-methoxy-propan-2-ol. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.
Deuterium NMR and Advanced 2D NMR Techniques for Conformational Analysis
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different parts of the molecule. For the related class of 3-alkoxybenziporphyrins, proton NMR spectroscopy has been utilized to study their aromatic character. mdpi.com The addition of trifluoroacetic acid to these compounds leads to the formation of dications, which exhibit weakly diatropic characteristics, indicating changes in the electronic structure and conformation upon protonation. mdpi.com Techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal the one-bond and multiple-bond correlations between protons and carbon atoms, respectively. These analyses are crucial for unambiguously assigning all the proton and carbon signals in the NMR spectrum of this compound.
Isotopic Labeling Studies by NMR
Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can provide more detailed insights into reaction mechanisms and molecular dynamics. While specific isotopic labeling studies on this compound are not detailed in the provided search results, this technique is a powerful tool in NMR spectroscopy. For instance, labeling the nitrogen atom with ¹⁵N would allow for the direct observation of its chemical environment and coupling to adjacent protons, providing valuable information about the amino group's electronic state and hydrogen bonding interactions.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, offering a fingerprint of the molecule's functional groups.
For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and the C-O ether linkage. FT-Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and would provide valuable information about the phenyl group and the carbon backbone.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Typical fragmentation pathways for this compound would involve cleavage of the C-C bonds of the propanol (B110389) backbone and the benzylic C-N bond. The analysis of these fragments helps to confirm the connectivity of the benzyl (B1604629), amino, methoxy (B1213986), and propanol moieties.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives/analogues)
Computational and Theoretical Investigations of 1 Benzylamino 3 Methoxy Propan 2 Ol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of 1-Benzylamino-3-methoxy-propan-2-ol. conicet.gov.ardntb.gov.ua These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties. conicet.gov.ar DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, while ab initio methods like Hartree-Fock (HF) provide a foundational, albeit less correlated, description. epstem.netepstem.netepstem.net
Geometry Optimization and Conformational Landscapes of this compound
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in this compound. ufba.br This process seeks to find the minimum energy structure on the potential energy surface. For a flexible molecule like this, with several rotatable bonds, there exist multiple local energy minima, each corresponding to a different conformer.
Below is a hypothetical table representing typical data obtained from geometry optimization calculations for a stable conformer of this compound, often calculated using methods like DFT with a basis set such as 6-31G(d,p). aun.edu.eg
| Parameter | Atom 1 | Atom 2 | Atom 3 | Optimized Value |
| Bond Length (Å) | C | C | - | 1.53 |
| Bond Length (Å) | C | O | - | 1.42 |
| Bond Length (Å) | C | N | - | 1.47 |
| Bond Angle (°) | C | O | H | 109.5 |
| Dihedral Angle (°) | H | O | C | C |
| Dihedral Angle (°) | C | C | N | C |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of this compound. epstem.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to react with electrophiles. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower LUMO energy indicates a greater propensity to react with nucleophiles.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the nitrogen atom and the phenyl ring, while the LUMO may be distributed over the benzyl (B1604629) group.
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Highest Occupied Molecular Orbital |
| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.0 | Energy difference between HOMO and LUMO |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of this compound. uni-muenchen.delibretexts.org The MEP is plotted onto the electron density surface of the molecule, using a color-coded scheme to represent different potential values. uni-muenchen.deresearchgate.net
Typically, regions of negative electrostatic potential, shown in red or yellow, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. researchgate.net In this compound, these regions are expected to be around the oxygen and nitrogen atoms due to their high electronegativity. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the hydroxyl and amino groups are expected to be regions of positive potential, making them potential hydrogen bond donors. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species, offering insights into its intermolecular interactions and reactivity patterns. chemrxiv.org
Theoretical Vibrational Spectroscopy and Comparison with Experimental Data
Theoretical vibrational spectroscopy, calculated using quantum chemical methods like DFT, provides a powerful means to understand the vibrational modes of this compound. epstem.netepstem.net By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. epstem.net
These calculated spectra can be compared with experimental IR and Raman data to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. epstem.net It is common practice to scale the calculated frequencies with empirical scaling factors to achieve better agreement with experimental values, as the theoretical calculations often overestimate the frequencies due to the harmonic approximation and basis set limitations. epstem.net
This comparative analysis helps to confirm the molecular structure and provides a detailed understanding of the intramolecular forces and bonding within the molecule. For instance, the characteristic stretching frequencies for the O-H, N-H, C-O, and C-N bonds can be precisely identified and analyzed.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3400 | 3405 | O-H stretching |
| ν(N-H) | 3350 | 3355 | N-H stretching |
| ν(C-H)aromatic | 3050 | 3052 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2950 | 2953 | Aliphatic C-H stretching |
| δ(CH₂) | 1450 | 1452 | CH₂ scissoring |
| ν(C-O) | 1100 | 1105 | C-O stretching |
| ν(C-N) | 1200 | 1203 | C-N stretching |
Computational Studies of Reaction Mechanisms involving this compound
For example, in reactions where this compound acts as a nucleophile, computational methods can be used to model the approach of an electrophile to the nitrogen or oxygen atoms. The calculations can determine the activation energy for the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular transformation.
Similarly, if the compound is involved in a cyclization reaction, computational studies can elucidate the conformational changes required to bring the reactive groups into proximity and the energetics of the ring-closing step. These studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. mdpi.com In an MD simulation, the classical equations of motion are solved for all the atoms in the system, which can include the molecule of interest and surrounding solvent molecules or a lipid bilayer. mdpi.com
These simulations can reveal how the molecule behaves in solution, including its conformational flexibility, solvent accessibility, and the formation and breaking of intermolecular hydrogen bonds. For instance, an MD simulation in a water box would show how water molecules solvate the polar groups of this compound and how the hydrophobic benzyl group might influence the local water structure.
If the compound is being studied for its potential interaction with a biological target, such as a protein or a membrane, MD simulations can provide insights into the binding process, the stability of the complex, and the specific intermolecular interactions that govern binding. mdpi.com This information is invaluable in fields like drug design for understanding how a molecule might behave in a biological system.
Role of 1 Benzylamino 3 Methoxy Propan 2 Ol As a Synthetic Building Block and Ligand
Precursor in the Synthesis of Complex Organic Molecules
The structural framework of 1-benzylamino-3-methoxy-propan-2-ol, a derivative of 2-amino-propan-1-ol, provides a versatile scaffold for the synthesis of more complex molecules. Its functional groups—a secondary amine, a hydroxyl group, and a methoxy (B1213986) group—offer multiple points for chemical modification. This allows for its incorporation into larger, more intricate molecular architectures. The presence of a chiral center also makes it a valuable precursor for the enantioselective synthesis of target molecules.
While direct examples of its use in the synthesis of a wide array of complex molecules are not extensively detailed in the provided research, the fundamental reactivity of its functional groups is well-established in organic synthesis. The amine can undergo N-alkylation, acylation, and other modifications, while the hydroxyl group can be esterified, etherified, or oxidized. These transformations are foundational in the construction of diverse organic compounds.
Scaffold for Pharmacologically Relevant Compounds (e.g., Lacosamide Intermediates)
A significant application of derivatives of this compound is in the synthesis of pharmacologically active compounds. Notably, the structurally related compound, (2R)-2-amino-N-benzyl-3-methoxypropanamide, is a key intermediate in the production of Lacosamide google.com. Lacosamide is an anticonvulsant drug used for the treatment of epilepsy and neuropathic pain google.com.
The synthesis of Lacosamide often starts from D-serine. Through a series of reactions including esterification, reaction with benzylamine (B48309), and methylation, intermediates that share the core structure of this compound are formed google.com. For instance, (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is another crucial intermediate that, upon deprotection, yields (2R)-2-amino-N-benzyl-3-methoxy-propanamide google.com. This propanamide is then acetylated to produce Lacosamide google.com.
During the synthesis of Lacosamide, several related impurities can be formed, which underscores the importance of controlling the reaction conditions. Some of these impurities, such as (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate and (R)-isopropyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, further highlight the versatility of the benzylamino-propanol scaffold in organic reactions derpharmachemica.com.
The following table summarizes key intermediates in the synthesis of Lacosamide that are structurally related to this compound.
| Compound Name | Role in Lacosamide Synthesis |
| (2R)-2-amino-N-benzyl-3-methoxypropanamide | Key intermediate, undergoes acetylation to form Lacosamide google.com |
| (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | Precursor to (2R)-2-amino-N-benzyl-3-methoxypropanamide google.com |
| (2R)-2-amino-N-benzyl-3-hydroxypropanamide | An intermediate when starting from D-serine methyl ester and benzylamine google.com |
Development and Evaluation as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis. Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms allows for the formation of stable chiral complexes that can induce enantioselectivity in a variety of chemical transformations.
Coordination Chemistry with Transition Metals
The nitrogen and oxygen atoms in the this compound structure can act as Lewis bases, making them capable of coordinating with transition metals. The formation of such metal complexes is a critical first step in the development of a chiral catalyst. The stereochemistry of the ligand is transferred to the metallic center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. While specific studies on the coordination chemistry of this compound with various transition metals were not identified, the general principles of amino alcohol-metal coordination are well-understood.
Enantioselective Reactions Catalyzed by this compound Derived Ligands
The application of chiral ligands derived from amino alcohols is widespread in enantioselective catalysis. These ligands have been successfully employed in reactions such as the addition of organozinc reagents to aldehydes, reductions of ketones, and various carbon-carbon bond-forming reactions. The effectiveness of these ligands often depends on the steric and electronic properties of the substituents on the amino alcohol backbone.
The following table provides a general overview of enantioselective reactions where chiral amino alcohol ligands are commonly used.
| Reaction Type | Metal Catalyst (Typical) | Role of Chiral Amino Alcohol Ligand |
| Addition of dialkylzinc to aldehydes | Ti(IV), Zn(II) | Formation of a chiral catalyst to control the stereochemistry of the resulting secondary alcohol. |
| Asymmetric reduction of ketones | Boranes, Ru, Rh | Creation of a chiral environment around the metal center to favor the formation of one enantiomer of the alcohol product. |
| Asymmetric allylic alkylation | Pd(0) | Induction of enantioselectivity in the formation of a new carbon-carbon bond. |
While this compound fits the structural profile of a promising chiral ligand, further research is necessary to establish its specific applications and effectiveness in asymmetric catalysis.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for 1-Benzylamino-3-methoxy-propan-2-ol
The classical synthesis of 1,2-amino alcohols often involves the nucleophilic ring-opening of epoxides with amines. acs.org For this compound, this would typically involve reacting benzylamine (B48309) with a suitable methoxy-substituted propylene (B89431) oxide precursor. While effective, future research will likely focus on developing more sustainable, efficient, and selective synthetic strategies.
Key areas for future investigation include:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, such as water, and reduce the use of hazardous reagents is a primary goal. Visible-light photoredox catalysis, for example, has been successfully used for the decarboxylative radical coupling of N-aryl amino acids with carbonyls to form 1,2-amino alcohols in water at room temperature, offering a milder and more sustainable alternative. rsc.org
Catalytic Innovations: Research into novel catalysts could significantly improve reaction efficiency and selectivity. taylorandfrancis.com For instance, Cr/photoredox dual catalysis enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, providing an atom-economic alternative to traditional epoxide-based methods. acs.org Similarly, enantioselective methods using chiral copper catalysts combined with energy transfer photocatalysis can create specific stereoisomers, which is crucial for pharmaceutical applications. nih.gov
Alternative Starting Materials: Exploring readily available and inexpensive starting materials is crucial for economic viability. google.com Processes like the catalytic amination of alcohols or the alkylation of diols offer potential pathways that avoid epoxide intermediates altogether. taylorandfrancis.comgoogle.com For example, a process for preparing 3-methoxy-1-propanol (B72126) from the inexpensive 1,3-propanediol (B51772) has been developed, achieving high selectivity. google.com
A comparison of potential future synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Analogy |
| Photoredox Catalysis | Mild conditions, use of visible light, high atom economy, potential for green solvents. | Substrate scope optimization for aliphatic amines. | Synthesis of 1,2-amino alcohols via decarboxylative coupling. rsc.org |
| Dual Catalysis (e.g., Cr/Photo) | High chemoselectivity, avoids difficult-to-prepare epoxides. | Catalyst cost and recovery, reaction optimization. | Silyl aminoalkylation of carbonyls. acs.org |
| Asymmetric C-H Amination | Direct functionalization of C-H bonds, high enantioselectivity. | Regioselectivity control in complex molecules. | Enantioselective synthesis of β-amino alcohols. nih.gov |
| Catalytic Amination of Diols | Use of simple, inexpensive starting materials. | Catalyst development for selective mono-amination. | Synthesis of amines from alcohols and diols. taylorandfrancis.com |
Advanced Applications in Catalysis and Materials Science
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a prime candidate for applications in catalysis and materials science. scbt.comalfa-chemistry.com
Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands and auxiliaries in asymmetric synthesis. alfa-chemistry.com Future work could involve resolving the stereoisomers of this compound and evaluating their efficacy as chiral ligands in reactions such as asymmetric reductions, alkylations, or additions, where the interplay between the amine, hydroxyl, and ether groups could induce high levels of stereocontrol.
Polymer and Materials Science: Amino alcohols serve as monomers for creating functional polymers like degradable poly(ester amide) elastomers. nih.gov The incorporation of this compound into polymer backbones could introduce unique properties, such as altered hydrophilicity, thermal stability, and surface reactivity due to its specific functional groups. nih.gov These polymers could find use in biomedical applications, such as tissue engineering scaffolds, or as functional coatings and adhesives. scbt.comnih.gov The amine groups, in particular, offer reactive sites for further chemical modification. nih.gov
Integration of Computational and Experimental Methodologies for Deeper Understanding
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. For this compound, this integration can provide profound insights.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways and justifying experimental outcomes. tandfonline.com Computational studies can model transition states, calculate activation energies for different synthetic routes, and predict the regioselectivity of reactions, such as the ring-opening of epoxides. tandfonline.comresearchgate.net This can guide the optimization of reaction conditions and the design of more effective catalysts.
Property Prediction: DFT and other computational methods can predict key molecular properties. semanticscholar.orgnih.gov For this compound and its derivatives, this includes calculating electronic properties, bond energies, and molecular orbitals. semanticscholar.orgfrontiersin.org Such studies can help predict the compound's reactivity, stability, and potential as a corrosion inhibitor or in other applications before committing to extensive laboratory synthesis. nih.gov
Structure-Property Relationships: By modeling how systematic structural changes affect molecular properties, computational studies can rationalize structure-activity relationships (SAR). ajphs.com This is invaluable for designing derivatives with specific, targeted functionalities.
| Computational Method | Application Area | Potential Insight for this compound |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidating the lowest energy pathway for synthesis; predicting regioselectivity. tandfonline.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Predicting UV-Vis spectra and understanding electronic transitions. semanticscholar.org |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Correlating structural features with potential bioactivity to guide derivative design. ajphs.com |
| Molecular Docking | Bio-Interactions | Predicting binding modes and affinities with biological targets like enzymes. semanticscholar.org |
Design and Synthesis of Advanced Derivatives with Tailored Properties
The core structure of this compound is a versatile scaffold for creating a library of derivatives with fine-tuned properties for specific applications. nih.govnih.gov
Pharmaceutical Intermediates: The amino alcohol motif is a key structural element in many biologically active compounds. alfa-chemistry.comacs.org By modifying the benzyl (B1604629) and methoxy (B1213986) groups, new derivatives can be synthesized and screened for a wide range of biological activities. For example, structure-activity relationship studies on other amino alcohol derivatives have identified potent antifungal agents by exploring different substitutions on the aromatic ring and alkyl chains. nih.govresearchgate.net
Functional Materials: Derivatives can be designed to enhance performance in materials science. For example, replacing the benzyl group with long alkyl chains could create amphiphilic molecules suitable for use as surfactants or emulsifiers. taylorandfrancis.comalfa-chemistry.com Introducing polymerizable groups, such as acrylates, could allow the molecule to be incorporated as a cross-linking agent in advanced polymer networks. nih.gov
Corrosion Inhibitors: Amino alcohols are known to have anti-corrosive effects, particularly on steel. alfa-chemistry.com Derivatives could be designed to enhance this property by modifying functional groups to increase their ability to adsorb onto metal surfaces and form a protective layer. nih.gov
Future research in these areas will continue to define the scientific and commercial value of this compound and its related compounds, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzylamino-3-methoxy-propan-2-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting benzylamine with epoxide intermediates (e.g., glycidyl methyl ether) under basic conditions (e.g., K₂CO₃ in DMF) yields the target molecule. Temperature control (60–80°C) and solvent polarity significantly affect regioselectivity and byproduct formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. How can the stereochemistry of this compound be confirmed, given its chiral centers?
- Analytical Techniques : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with enantiomerically pure standards .
- Advanced Confirmation : X-ray crystallography or NOESY NMR experiments resolve absolute configuration, particularly for studying structure-activity relationships in biological systems .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- In Vitro Screening : Test enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric assays. For receptor-binding studies, employ radioligand displacement assays (e.g., β-adrenergic receptors, given structural analogs in and ) .
- Dose-Response : Use a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀ values. Validate with positive controls (e.g., propranolol for adrenergic studies) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., agonist vs. antagonist effects) be resolved?
- Root Cause Analysis :
- Structural Isomerism : Ensure enantiomeric purity, as opposing activities may arise from (R)- vs. (S)-configurations. Use chiral resolution techniques (e.g., preparative HPLC) .
- Assay Conditions : Vary pH, cofactors, or cell lines (e.g., HEK293 vs. CHO cells) to identify context-dependent effects. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
- Degradation Pathways : Identify hydrolytic degradation products via LC-MS/MS. The methoxy group may undergo demethylation under acidic conditions, while the benzylamine moiety is prone to oxidation .
- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulate in liposomes to enhance shelf life. Monitor stability at 4°C, -20°C, and room temperature over 30 days .
Q. How can enantioselective synthesis be scaled without compromising optical purity?
- Catalytic Methods : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for epoxide ring-opening reactions. Optimize catalyst loading (1–5 mol%) and solvent (toluene or DCM) to achieve >90% enantiomeric excess .
- Process Monitoring : Use inline FTIR or PAT (process analytical technology) to track enantiomer ratios during continuous flow synthesis .
Q. What computational models predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to adrenergic receptors (based on structural analogs in ). Parameterize force fields with QM/MM-derived partial charges .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of receptor-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
